2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
The compound’s description would include its systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including any products formed and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antibacterial Agents
- Benzimidazole derivatives, including 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, have been synthesized and shown significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antioxidants for Base Oil
- Certain benzimidazole derivatives are studied as antioxidants for base stock, showing inhibition efficiency by affecting the oxidation stability of the local base oil (Basta et al., 2017).
Antimicrobial and Antioxidant Agents
- Benzimidazole compounds exhibit potent anti-microbial activity against various bacteria and fungi, alongside significant antioxidant activity (Naraboli & Biradar, 2017).
Antitumor Activity
- Several benzimidazole derivatives have shown considerable anticancer activity against multiple cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Corrosion Inhibition
- Benzimidazole derivatives are used as corrosion inhibitors for carbon steel in acidic solutions, exhibiting high inhibition efficiency (Rouifi et al., 2020).
Analgesic Activity
- Some acetamide derivatives of benzimidazole have been tested for their analgesic properties, showing significant efficacy in various nociceptive stimuli (Kaplancıklı et al., 2012).
Cholesterol O-Acyltransferase-1 Inhibition
- Benzimidazole derivatives have been identified as inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase-1, potentially useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any potential applications of the compound and areas where further study is needed.
Please note that this is a general outline and the specific details would depend on the compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or scientific literature. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-9-16(10-8-14)17-11-21-19(24-13-18(20)23)22(17)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H2,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIXWQUGEIIESX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide |
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